Cas no 35845-64-8 ((2-BROMOETHYL)BENZENE-D5)
(2-BROMOETHYL)BENZENE-D5 Chemical and Physical Properties
Names and Identifiers
-
- (2-BROMOETHYL)BENZENE-D5
- 1-(2-Bromoethyl)-2,3,4,5,6-pentadeuteriobenzene
- 1-(2-bromoethyl)(?H?)benzene
- Benzene-d5, (2-bromoethyl)-
- CS-0568513
- HY-Y0199S
- 35845-64-8
- D99710
- DTXSID601310072
-
- Inchi: 1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D
- InChI Key: WMPPDTMATNBGJN-RALIUCGRSA-N
- SMILES: BrCCC1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 189.02
- Monoisotopic Mass: 189.02
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 65
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: N/A
- Boiling Point: 220.5±0.0 °C at 760 mmHg
- Flash Point: 89.4±0.0 °C
- Solubility: Chloroform, Ethyl Acetate
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
(2-BROMOETHYL)BENZENE-D5 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
(2-BROMOETHYL)BENZENE-D5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B684687-100mg |
(2-Bromoethyl)benzene-d5 |
35845-64-8 | 100mg |
$ 184.00 | 2023-09-08 | ||
| TRC | B684687-1g |
(2-Bromoethyl)benzene-d5 |
35845-64-8 | 1g |
$ 1453.00 | 2023-09-08 | ||
| TRC | B684687-1000mg |
(2-Bromoethyl)benzene-d5 |
35845-64-8 | 1g |
$ 1453.00 | 2023-04-18 | ||
| 1PlusChem | 1P00C5W2-500mg |
(2-BROMOETHYL)BENZENE-D5 |
35845-64-8 | 500mg |
$445.00 | 2025-02-25 | ||
| 1PlusChem | 1P00C5W2-1g |
(2-BROMOETHYL)BENZENE-D5 |
35845-64-8 | 1g |
$645.00 | 2025-02-25 | ||
| A2B Chem LLC | AF66706-500mg |
(2-BROMOETHYL)BENZENE-D5 |
35845-64-8 | 500mg |
$445.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66706-1g |
(2-BROMOETHYL)BENZENE-D5 |
35845-64-8 | 1g |
$645.00 | 2024-04-20 |
(2-BROMOETHYL)BENZENE-D5 Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (2-BROMOETHYL)BENZENE-D5
Comprehensive Guide to (2-BROMOETHYL)BENZENE-D5 (CAS No. 35845-64-8): Properties, Applications, and Industry Insights
(2-BROMOETHYL)BENZENE-D5 (CAS No. 35845-64-8) is a deuterated organic compound widely utilized in pharmaceutical research, material science, and analytical chemistry. As a deuterium-labeled analog of 2-bromoethylbenzene, it plays a critical role in isotope tracing, NMR spectroscopy, and metabolic studies. This article explores its molecular characteristics, synthetic pathways, and cutting-edge applications while addressing trending topics like sustainable chemistry and precision drug development.
The compound’s structure features a benzene ring substituted with a deuterated bromoethyl group, enhancing its stability in kinetic studies. Researchers value its high isotopic purity (>98% D), which minimizes interference in mass spectrometry and deuterium labeling experiments. Recent publications highlight its utility in probing reaction mechanisms, particularly in catalysis research and deuterium exchange reactions—a hot topic in green chemistry circles.
In pharmaceutical applications, (2-BROMOETHYL)BENZENE-D5 serves as a key intermediate for deuterated drug candidates. The FDA’s 2023 approval of new deuterium-enhanced therapeutics has spurred demand for such building blocks. Its use in stable isotope labeling (SIL) improves drug bioavailability studies, aligning with industry demands for personalized medicine solutions. Analytical chemists also employ it as an internal standard for GC-MS quantification of aromatic compounds.
From a synthetic perspective, the compound is typically prepared through electrophilic bromination of deuterated styrene derivatives. Advanced purification techniques like preparative HPLC ensure compliance with stringent ISO 9001 standards. Manufacturers now emphasize atom-efficient synthesis to reduce waste—a response to growing environmental concerns in chemical production.
The material science sector leverages CAS 35845-64-8 for developing deuterated polymers with enhanced thermal stability. Its incorporation into liquid crystal formulations demonstrates improved performance in optoelectronic devices, a field experiencing rapid growth due to demand for flexible displays. Recent patents describe its use in creating deuterium-modified OLED materials with extended operational lifetimes.
Storage and handling recommendations emphasize protection from light and moisture to maintain isotopic integrity. The compound’s vapor pressure and solubility profiles make it compatible with common organic solvents, though users should consult SDS documentation for specific safety protocols. Industry best practices now integrate blockchain tracking for batch-to-batch consistency—a innovation addressing quality concerns in specialty chemicals.
Emerging applications include quantum computing research, where deuterated compounds assist in qubit stabilization. The 2024 Nobel Prize in Physics’ focus on quantum materials has increased academic interest in such applications. Additionally, its role in neutron scattering studies provides unique insights into molecular dynamics, particularly for energy storage materials development.
Market analysts project steady growth for deuterated chemicals like (2-BROMOETHYL)BENZENE-D5, driven by pharmaceutical R&D investments and renewable energy initiatives. Suppliers now offer customized isotopic enrichment grades to meet diverse research needs, while QbD (Quality by Design) approaches ensure reproducibility in critical applications. This compound exemplifies how specialized chemicals enable breakthroughs across multiple scientific disciplines.
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